N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyrimidine ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, fluorophenyl, and methoxyphenyl groups would likely have significant effects on the compound’s overall structure and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitro group is often involved in reactions that lead to the formation or breaking of nitrogen-oxygen bonds. The fluorophenyl and methoxyphenyl groups could also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties could include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
- A study by Gorle et al. (2016) focused on the synthesis of pyrimidine derivatives linked with morpholinophenyl derivatives, which showed significant larvicidal activity against third instar larvae. This suggests the potential of pyrimidine derivatives in developing bioactive compounds for pest control (Gorle et al., 2016).
Fluorescence Properties
- Al-Dirbashi et al. (1998) characterized the fluorescence properties of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives, demonstrating their application in the detection of certain compounds using laser-induced fluorescence. This indicates the potential utility of similar nitro-substituted compounds in analytical chemistry and diagnostics (Al-Dirbashi et al., 1998).
Pyrimidine Reactions and Rearrangements
- Research by Brown and Lee (1970) on the thermal rearrangement of methoxypyrimidines to N-methyl-2(or 4)-oxopyrimidines adds to the understanding of pyrimidine chemistry and provides insight into potential synthetic pathways for creating novel pyrimidine-based compounds (Brown & Lee, 1970).
Anticancer Activity
- A study by Zhang et al. (2007) on the synthesis and SAR of triazolopyrimidines as anticancer agents underscores the potential of pyrimidine derivatives in developing new treatments for cancer. The unique mechanism of tubulin inhibition by these compounds highlights the diversity of biological targets that can be addressed through pyrimidine chemistry (Zhang et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-N-(2-fluorophenyl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3/c1-27-11-8-6-10(7-9-11)20-17-22-15(19)14(24(25)26)16(23-17)21-13-5-3-2-4-12(13)18/h2-9H,1H3,(H4,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLORSGIYKNHMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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